molecular formula C11H14ClN3O2 B2388611 N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide CAS No. 315249-24-2

N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide

Cat. No.: B2388611
CAS No.: 315249-24-2
M. Wt: 255.7
InChI Key: WTGANYGATQEHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydrazino group, and an oxobutanamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a biochemical probe for studying enzyme mechanisms and protein interactions.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro-substituted phenyl ring can enhance the compound’s binding affinity to hydrophobic pockets in target proteins, contributing to its biological effects.

Comparison with Similar Compounds

N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide can be compared with similar compounds such as:

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-substituted phenyl ring but differs in its thiazole moiety, which imparts different chemical and biological properties.

    1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)14-10(16)5-6-11(17)15-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGANYGATQEHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.